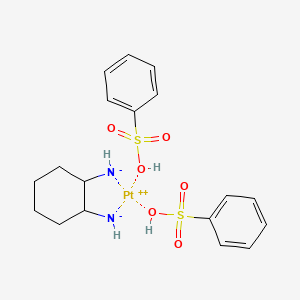
Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- is a platinum-based compound with the molecular formula C18H22N2O6PtS2 and a molecular weight of 621.59 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- typically involves the reaction of platinum precursors with benzenesulfonic acid and 1,2-cyclohexanediamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: It can also be reduced to lower oxidation states using suitable reducing agents.
Substitution: The benzenesulfonato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of platinum, while substitution reactions can result in the formation of new platinum complexes with different ligands .
Scientific Research Applications
Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of various industrial products, including pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in cancer treatment.
Oxaliplatin: A platinum-based drug used in chemotherapy.
Uniqueness
Platinum, bis(benzenesulfonato-O)(1,2-cyclohexanediamine-N,N’)- is unique due to its specific ligand structure, which may confer different chemical and biological properties compared to other platinum-based compounds.
Properties
CAS No. |
65285-82-7 |
|---|---|
Molecular Formula |
C18H24N2O6PtS2 |
Molecular Weight |
623.6 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;benzenesulfonic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.2C6H6O3S.Pt/c7-5-3-1-2-4-6(5)8;2*7-10(8,9)6-4-2-1-3-5-6;/h5-8H,1-4H2;2*1-5H,(H,7,8,9);/q-2;;;+2 |
InChI Key |
PXHPJWYSYLVYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















